
Cholate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholate, also known as cholic acid, is a primary bile acid produced in the liver from cholesterol. It plays a crucial role in the digestion and absorption of dietary fats by emulsifying fats in the intestine. This compound is a white crystalline substance that is insoluble in water but soluble in alcohol and acetic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholate is synthesized in the liver from cholesterol through a series of enzymatic reactions. The process involves hydroxylation at specific positions on the steroid nucleus, followed by conjugation with glycine or taurine to form bile salts such as glycothis compound and taurothis compound .
Industrial Production Methods: Industrial production of this compound involves the extraction of bile acids from animal sources, followed by purification processes. The extracted bile acids are then subjected to chemical modifications to produce this compound. This process includes steps such as hydrolysis, crystallization, and drying to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Cholate undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the key reactions is the Maillard reaction, which occurs during the roasting of cocoa beans in chocolate production .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound with fewer hydroxyl groups.
Substitution: Substituted this compound derivatives with different functional groups.
Scientific Research Applications
Cholate has a wide range of scientific research applications:
Mechanism of Action
Cholate exerts its effects by emulsifying dietary fats in the intestine, facilitating their digestion and absorption. It interacts with lipid molecules, breaking them down into smaller micelles that can be easily absorbed by the intestinal lining. This compound also regulates the activity of enzymes involved in lipid metabolism, such as cytochrome c oxidase .
Comparison with Similar Compounds
Cholate is often compared with other bile acids such as chenodeoxycholic acid and deoxycholic acid. While all these compounds share similar functions in emulsifying fats, this compound is unique due to its specific hydroxylation pattern and its ability to form stable micelles. Other similar compounds include:
Chenodeoxycholic acid: Another primary bile acid with a different hydroxylation pattern.
Deoxycholic acid: A secondary bile acid formed from the bacterial modification of primary bile acids.
This compound’s unique structure and properties make it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
298-43-1 |
|---|---|
Molecular Formula |
C24H39O5- |
Molecular Weight |
407.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/p-1/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 |
InChI Key |
BHQCQFFYRZLCQQ-OELDTZBJSA-M |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


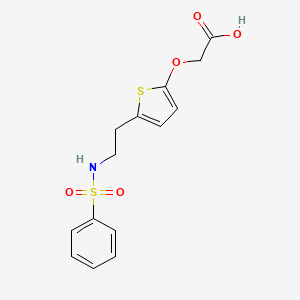
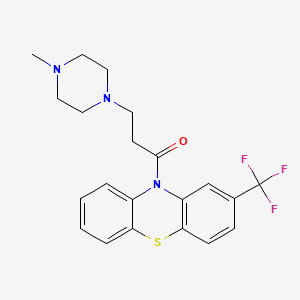
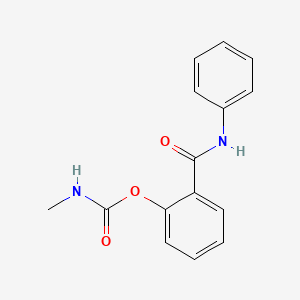
![(E)-but-2-enedioic acid;[(2R,3S,4S,6R,7S,8S,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B10762913.png)
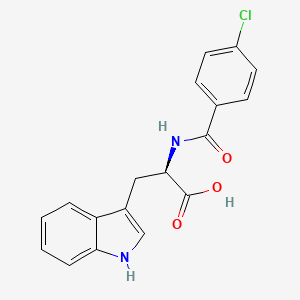


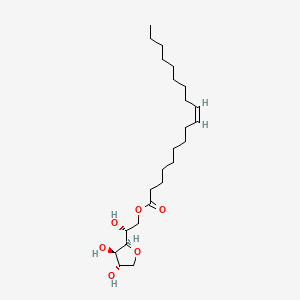
![[(2R,3S,4S,6S,8S,14S)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2S)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B10762961.png)
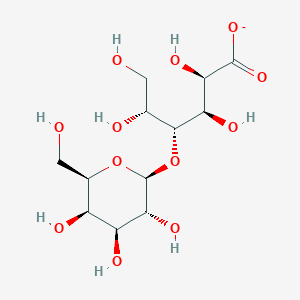
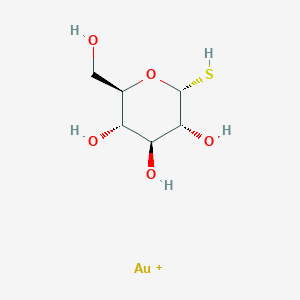
![[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2S)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B10762973.png)
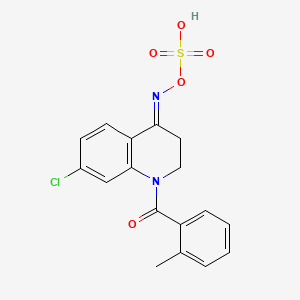
![(1S,6R,8S)-6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol](/img/structure/B10762987.png)
